molecular formula C15H18N4O3S2 B2433427 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899743-04-5

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2433427
CAS No.: 899743-04-5
M. Wt: 366.45
InChI Key: GNCOVMCLCTVAHT-UHFFFAOYSA-N
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Description

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

Research into quinazolinone and thiazole derivatives emphasizes their synthetic versatility and potential for generating novel compounds with diverse biological activities. Nguyen et al. (2022) demonstrated the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, highlighting a four-step process originating from anthranilic acid, which could be pertinent for creating compounds with a structure similar to the query chemical (Nguyen, Pham, Tran, & Bui, 2022).

Antimicrobial and Antitumor Activities

Compounds structurally akin to the query have shown notable antimicrobial and antitumor activities, suggesting possible applications in developing new therapeutic agents. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity, which suggests that similar structural motifs in our query compound may confer significant biological properties (Al-Suwaidan et al., 2016).

Molecular Docking Studies

The utility of molecular docking studies in predicting the binding affinity and activity of novel compounds against specific biological targets can inform the design and optimization of compounds with enhanced efficacy. For instance, the evaluation of novel 3-benzyl-4(3H)quinazolinone analogues for antitumor activity through molecular docking studies underscores the relevance of structural analysis in drug discovery processes (Ibrahim A. Al-Suwaidan et al., 2016).

Antihistaminic and Antibacterial Agents

Research on N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, including quinazolinone derivatives, has explored their potential as H1-antihistaminics and antibacterial agents. Rao and Reddy (1994) synthesized and characterized acetamides with antihistaminic activity, while Bhoi et al. (2015) focused on novel derivatives as potent antibacterial agents, indicating the broad pharmacological potential of compounds with quinazolinone and thiazole rings (Rao & Reddy, 1994), (Bhoi, Borad, Parmar, & Patel, 2015).

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c20-7-6-19-11-4-2-1-3-10(11)13(18-15(19)22)24-9-12(21)17-14-16-5-8-23-14/h5,8,20H,1-4,6-7,9H2,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCOVMCLCTVAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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